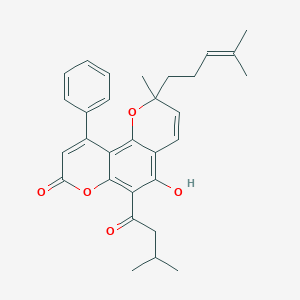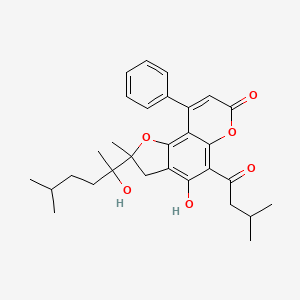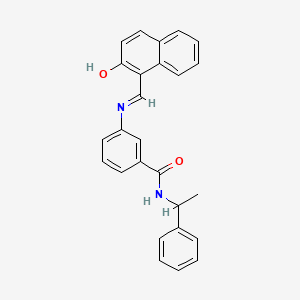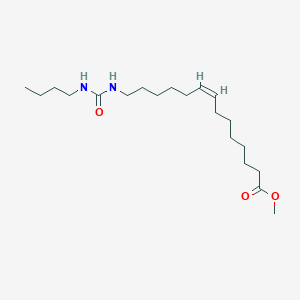![molecular formula C36H44N4O2 B10850422 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with an azacycloundecene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing robust purification techniques. Catalysts and solvents are chosen to enhance reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the azacycloundecene ring or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the azacycloundecene ring or the indole nitrogen.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azacycloundecene ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
Tryptophan: An essential amino acid with an indole ring.
Oxindole: An oxidized form of indole.
Uniqueness
3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole is unique due to its combination of an indole core with an azacycloundecene ring, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C36H44N4O2 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(2R,4S,12R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25-,30?,34+,35-,36-/m0/s1 |
InChI Key |
LTHULOBARTYAMF-ASQXKTFQSA-N |
Isomeric SMILES |
C1CCN2CCC3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene](/img/structure/B10850353.png)
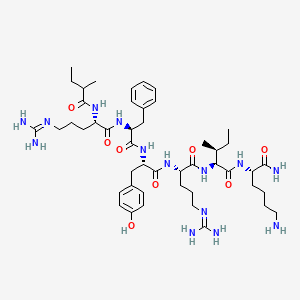
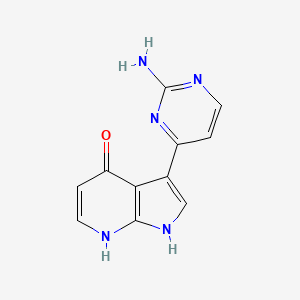

![[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850377.png)
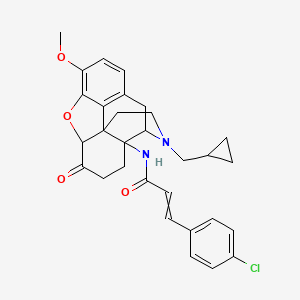
![10-Amino-9-bromo-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol](/img/structure/B10850390.png)

